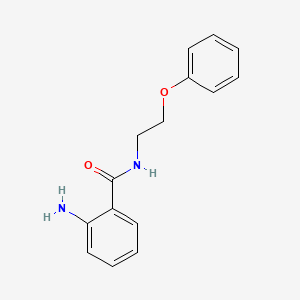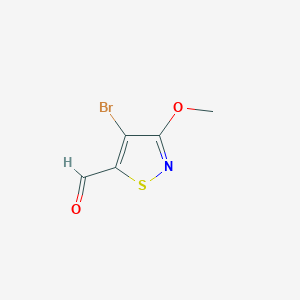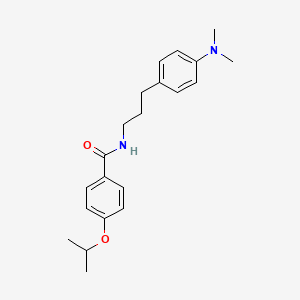![molecular formula C19H22N4O3S B2500402 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-21-8](/img/structure/B2500402.png)
3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium .
Mode of Action
The compound interacts with Pantothenate Synthetase, inhibiting its function . This interaction disrupts the biosynthesis of pantothenate, leading to a deficiency of Coenzyme A in the bacterium
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway . By inhibiting Pantothenate Synthetase, it disrupts the production of pantothenate, leading to a deficiency of Coenzyme A . Coenzyme A is involved in various metabolic processes, including the TCA cycle and fatty acid synthesis. Therefore, the inhibition of its production can have significant downstream effects on the bacterium’s metabolism .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .
Result of Action
The compound has shown significant antitubercular activity, with an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . It also displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM . This suggests that the compound is effective at inhibiting the growth of Mtb while having a low toxicity towards human cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound was synthesized under mild transition-metal-free conditions . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial properties . These compounds interact with various enzymes and proteins, such as Pantothenate synthetase of Mycobacterium tuberculosis .
Molecular Mechanism
Molecular docking and dynamics studies of similar compounds suggest that they may bind to specific targets such as Pantothenate synthetase of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the methyl and dipropyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
- 3-methyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxamide
Uniqueness
3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the dipropyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-9-21(10-5-2)18(24)17-13(3)22-12-16(20-19(22)27-17)14-7-6-8-15(11-14)23(25)26/h6-8,11-12H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDOROAIRXRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2500325.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)


![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)
![(2Z)-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2500338.png)

